Cas no 2137489-99-5 (methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate)

methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate
- EN300-1140596
- 2137489-99-5
-
- インチ: 1S/C11H19N3O2/c1-5-10-13-8(2)6-14(10)7-9(12-3)11(15)16-4/h6,9,12H,5,7H2,1-4H3
- InChIKey: AVQAUXQPVMJZPN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(CN1C=C(C)N=C1CC)NC)=O
計算された属性
- せいみつぶんしりょう: 225.147726857g/mol
- どういたいしつりょう: 225.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140596-1.0g |
methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate |
2137489-99-5 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1140596-0.05g |
methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate |
2137489-99-5 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1140596-2.5g |
methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate |
2137489-99-5 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1140596-0.1g |
methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate |
2137489-99-5 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1140596-5g |
methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate |
2137489-99-5 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1140596-0.5g |
methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate |
2137489-99-5 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1140596-1g |
methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate |
2137489-99-5 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1140596-10g |
methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate |
2137489-99-5 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1140596-0.25g |
methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate |
2137489-99-5 | 95% | 0.25g |
$972.0 | 2023-10-26 |
methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoateに関する追加情報
Research Briefing on Methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS: 2137489-99-5)
Methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS: 2137489-99-5) is a novel chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique imidazole and propanoate backbone, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.
The synthesis of methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate involves a multi-step process that includes the condensation of imidazole derivatives with methylamino-propanoate esters. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity and purity of the compound. Researchers have noted that the ethyl and methyl substituents on the imidazole ring play a critical role in the compound's stability and bioavailability, making it a viable candidate for further pharmacological evaluation.
Recent in vitro studies have demonstrated that methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate exhibits significant inhibitory activity against certain enzymes involved in inflammatory pathways. Specifically, the compound has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in the pathogenesis of chronic inflammation and pain. These findings suggest that the compound could serve as a potential therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders.
In addition to its anti-inflammatory properties, preliminary research has explored the compound's potential as a modulator of neurotransmitter receptors. Early-stage investigations indicate that methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate may interact with GABA receptors, which are critical targets for anxiolytic and sedative drugs. While these results are promising, further in vivo studies are required to fully elucidate the compound's mechanism of action and therapeutic efficacy.
The pharmacokinetic profile of methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate has also been a subject of recent investigation. Studies have reported favorable absorption and distribution characteristics, with the compound demonstrating good oral bioavailability in animal models. However, challenges related to metabolic stability and potential drug-drug interactions remain to be addressed in future research. Optimizing the compound's pharmacokinetic properties will be essential for its progression into clinical trials.
In conclusion, methyl 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS: 2137489-99-5) represents a promising candidate for further drug development, with potential applications in inflammation and neurological disorders. Continued research efforts should focus on refining its synthesis, elucidating its pharmacological mechanisms, and evaluating its safety and efficacy in preclinical and clinical settings. The compound's unique chemical structure and biological activity underscore its potential to contribute to the advancement of therapeutic options in the chemical biology and pharmaceutical fields.
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